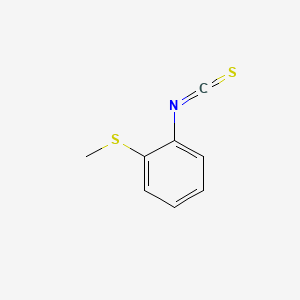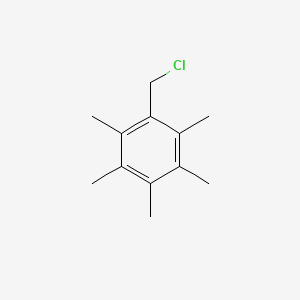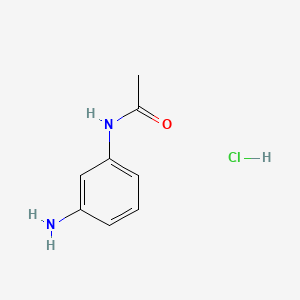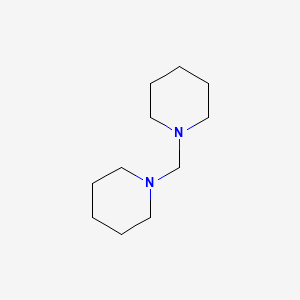
2-(Methylthio)phenyl isothiocyanate
Vue d'ensemble
Description
2-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C8H7NS2. It contains both an isothiocyanate group (-N=C=S) and a methylthio group (-S-CH3) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis usually begins with 2-(Methylthio)aniline.
Isothiocyanation: This compound is then treated with a reagent like thiophosgene or a similar agent to introduce the isothiocyanate group. Common conditions include the use of an appropriate solvent (e.g., dichloromethane) and a base (e.g., pyridine).
Industrial Production Methods:
Large-scale production methods often involve the same starting materials and reagents, with optimizations for yield and purity through controlled temperature and pressure conditions, use of catalysts, and efficient separation techniques.
Analyse Des Réactions Chimiques
2-(Methylthio)phenyl isothiocyanate undergoes several types of reactions:
Oxidation: Oxidative conditions can modify the sulfur-containing group, potentially leading to sulfoxides or sulfones.
Reduction: Reductive conditions, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride, can reduce the isothiocyanate group to an amine.
Substitution Reactions: The isothiocyanate group can react with nucleophiles (e.g., amines) to form thioureas.
Addition Reactions: It can add across double bonds in specific conditions, leading to a variety of addition products.
Applications De Recherche Scientifique
2-(Methylthio)phenyl isothiocyanate is used widely in scientific research:
Chemistry: It serves as a building block for synthesizing various complex organic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Potential therapeutic applications are explored due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, intermediates in organic synthesis, and in materials science.
Mécanisme D'action
The isothiocyanate group reacts with nucleophiles, including amines, amino acids, and proteins, forming stable adducts. This can modify the function of biological molecules and interfere with cellular pathways, hence its bioactivity.
Comparaison Avec Des Composés Similaires
Compared to similar isothiocyanates:
Phenyl isothiocyanate: Lacks the methylthio group, hence different reactivity and properties.
Benzyl isothiocyanate: Has a different substituent on the benzene ring (benzyl instead of methylthio), affecting its reactivity.
Allyl isothiocyanate: Contains an allyl group, making it more reactive in certain conditions.
Similar compounds include:
Phenyl isothiocyanate
Benzyl isothiocyanate
Allyl isothiocyanate
So, what do you think? Fascinating stuff, right?
Propriétés
IUPAC Name |
1-isothiocyanato-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODOISHDGRELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199332 | |
| Record name | 2-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-75-6 | |
| Record name | 2-(Methylthio)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Methylthio)phenyl isothiocyanate in the context of this study?
A1: The study identified this compound as one of the compounds present in the root exudates of Welsh onion varieties ('Yuanzang' and 'Zhangqiu'). These exudates demonstrated both stimulatory and inhibitory effects on cucumber seed germination and significantly inhibited the growth of the fungal pathogen Fusarium oxysporum f. sp. cucumerinum []. While the study doesn't specifically investigate the individual effects of this compound, its presence in the exudates suggests it could contribute to the observed allelopathic activities. Further research is needed to determine its specific role and potential interactions with other compounds in the root exudates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















